molecular formula C18H27Cl2NO3 B5491775 Ethyl 1-[4-(2-chlorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride

Ethyl 1-[4-(2-chlorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B5491775
M. Wt: 376.3 g/mol
InChI Key: OLOGOXCPJRAMRR-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(2-chlorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[4-(2-chlorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride typically involves the reaction of 2-chlorophenol with 1,4-dibromobutane to form 4-(2-chlorophenoxy)butane. This intermediate is then reacted with piperidine-4-carboxylate under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and bases like potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(2-chlorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Ethyl 1-[4-(2-chlorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in developing new pharmaceutical agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[4-(2-chlorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-piperidinecarboxylate: A related compound with similar structural features but lacking the chlorophenoxy group.

    Icaridin: Another piperidine derivative used as an insect repellent, with a different substitution pattern.

Uniqueness

Ethyl 1-[4-(2-chlorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications and reactivity.

Properties

IUPAC Name

ethyl 1-[4-(2-chlorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClNO3.ClH/c1-2-22-18(21)15-9-12-20(13-10-15)11-5-6-14-23-17-8-4-3-7-16(17)19;/h3-4,7-8,15H,2,5-6,9-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOGOXCPJRAMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCCOC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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